molecular formula C17H26N2O B12793455 10-Undecenamide, N-(2-pyridylmethyl)- CAS No. 102613-09-2

10-Undecenamide, N-(2-pyridylmethyl)-

Cat. No.: B12793455
CAS No.: 102613-09-2
M. Wt: 274.4 g/mol
InChI Key: RDAALTMRPQWXBU-UHFFFAOYSA-N
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Description

“10-Undecenamide, N-(2-pyridylmethyl)-” is an organic compound characterized by an 11-carbon undecenamide backbone substituted with a 2-pyridylmethyl group at the amide nitrogen. This structural motif confers unique electronic and steric properties, making it relevant in coordination chemistry and materials science. The pyridyl group enhances metal-binding capabilities, while the unsaturated carbon chain (undecenamide) provides flexibility and reactivity for functionalization .

Properties

CAS No.

102613-09-2

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)undec-10-enamide

InChI

InChI=1S/C17H26N2O/c1-2-3-4-5-6-7-8-9-13-17(20)19-15-16-12-10-11-14-18-16/h2,10-12,14H,1,3-9,13,15H2,(H,19,20)

InChI Key

RDAALTMRPQWXBU-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)NCC1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Undecenamide, N-(2-pyridylmethyl)- typically involves the reaction of 10-undecenoic acid with N-(2-pyridylmethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process generally involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide linkage .

Industrial Production Methods

In an industrial setting, the production of 10-Undecenamide, N-(2-pyridylmethyl)- may involve large-scale synthesis using automated reactors and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

10-Undecenamide, N-(2-pyridylmethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

10-Undecenamide, N-(2-pyridylmethyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 10-Undecenamide, N-(2-pyridylmethyl)- involves its interaction with specific molecular targets. The pyridylmethyl group can bind to active sites of enzymes or receptors, modulating their activity. The undecenyl chain may also play a role in the compound’s overall bioactivity by influencing its hydrophobic interactions and membrane permeability .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with differing substituents on the amide nitrogen. Key examples include:

Compound Name Substituent Group Molecular Formula Molecular Weight Key Features
10-Undecenamide, N-(2-pyridylmethyl)- 2-Pyridylmethyl C₁₅H₂₃N₃O 261.36 Pyridine ring enables metal coordination; unsaturated chain enhances reactivity .
N-(2-Pyrimidinyl)-10-undecenamide 2-Pyrimidinyl C₁₅H₂₃N₃O 261.36 Pyrimidine substituent alters electronic properties; reduced π-backbonding capacity compared to pyridyl .
10-Undecenamide, N-(2-methylpropyl)- Isobutyl (2-methylpropyl) C₁₅H₂₉NO 239.40 Aliphatic substituent lacks aromaticity; higher lipophilicity (LogP = 4.456) .

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The pyridyl/pyrimidinyl groups enable π-π stacking and metal coordination, unlike the aliphatic isobutyl group, which prioritizes hydrophobic interactions .
  • Electronic Effects : Pyridylmethyl enhances electron-withdrawing effects on the amide group compared to pyrimidinyl, influencing redox behavior in metal complexes .

Physicochemical Properties

Critical parameters such as LogP, polarity, and thermal stability differentiate these compounds:

Property 10-Undecenamide, N-(2-pyridylmethyl)- N-(2-Pyrimidinyl)-10-undecenamide 10-Undecenamide, N-(2-methylpropyl)-
LogP ~3.1 (estimated) ~3.0 4.456
Polar Surface Area (Ų) 58.3 58.3 29.1
Boiling Point (°C) Not reported Not reported 377.3
Coordination Capacity High (pyridyl N donor) Moderate (pyrimidinyl N donor) None

Analysis :

  • The isobutyl-substituted derivative exhibits significantly higher lipophilicity (LogP = 4.456), making it suitable for lipid-rich environments, whereas the pyridylmethyl variant’s polar surface area (58.3 Ų) supports solubility in polar solvents .
  • The absence of aromatic N-donors in the isobutyl derivative limits its utility in catalysis or metal-organic frameworks (MOFs), unlike the pyridylmethyl analog .

Stability and Reactivity

  • Thermal Stability: The pyridylmethyl derivative’s aromaticity enhances thermal stability compared to aliphatic analogs. For example, mixed-valence complexes with pyridylmethyl ligands (e.g., pmida) show higher stability than those with non-aromatic ligands like nta .
  • Hydrolytic Stability : The pyridylmethyl group may confer resistance to hydrolysis in acidic conditions, whereas aliphatic amides are more prone to degradation .

Research Findings and Case Studies

  • MOF Synthesis : Pyridylmethyl-substituted ligands (e.g., H₂pmidp) form Co(II) complexes with distinct magnetic properties, highlighting their utility in functional materials .
  • Catalytic Activity: Ni(II) complexes with pyridylmethylamine ligands exhibit high catalytic efficiency (e.g., hydrolysis rate $ k_{cat} = 0.386 \, s^{-1} $), outperforming non-aromatic analogs .

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